molecular formula C13H12N4OS B5992165 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL

Cat. No.: B5992165
M. Wt: 272.33 g/mol
InChI Key: HBOIGWUQWSVGKX-UHFFFAOYSA-N
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Description

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system substituted with a 2-methylphenylmethylthio group at the 2-position and a hydroxyl group at the 6-position. The purine ring is a fundamental structure in many biologically significant molecules, including nucleotides and nucleosides.

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-4-2-3-5-9(8)6-19-13-16-11-10(12(18)17-13)14-7-15-11/h2-5,7H,6H2,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOIGWUQWSVGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide derivatives with amines under high-temperature conditions.

    Introduction of the 2-Methylphenylmethylthio Group: This step involves the nucleophilic substitution reaction where a 2-methylphenylmethylthio group is introduced to the purine core using thiol reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the 2-methylphenylmethylthio group can be replaced with other functional groups using nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to room temperature).

Scientific Research Applications

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL can be compared with other similar compounds, such as:

    2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid: This compound has a similar sulfanyl group but differs in the core structure, being a benzoic acid derivative rather than a purine.

    6-Amino-9H-purin-2-ol: This compound shares the purine core but has an amino group at the 6-position instead of a hydroxyl group.

    2-Methyl-7H-purin-6-ol: This compound is similar in having a purine core with a methyl group at the 2-position and a hydroxyl group at the 6-position, but lacks the sulfanyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

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